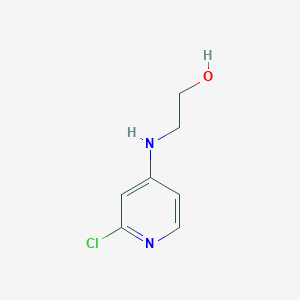

2-(2-Chloropyridin-4-ylamino)ethanol

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-chloropyridin-4-yl)amino]ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClN2O/c8-7-5-6(1-2-10-7)9-3-4-11/h1-2,5,11H,3-4H2,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKWOLZVBMRSAK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemo Synthetic Optimization of 2 2 Chloropyridin 4 Ylamino Ethanol

Retrosynthetic Analysis and Identification of Key Precursors

A logical retrosynthetic analysis of 2-(2-chloropyridin-4-ylamino)ethanol reveals two primary disconnection approaches. The most straightforward disconnection is at the C-N bond between the pyridine (B92270) ring and the ethanolamine (B43304) moiety. This bond can be formed through a nucleophilic substitution or a catalytic cross-coupling reaction. This approach identifies two key precursors: a 2-chloropyridine (B119429) derivative activated at the 4-position and 2-aminoethanol (ethanolamine).

The primary precursor, 2-chloro-4-aminopyridine, can be synthesized through various routes, often starting from 2-chloropyridine. chemicalbook.com A common strategy involves the nitration of 2-chloropyridine-N-oxide, followed by reduction of the nitro group. chemicalbook.comgoogle.com

Alternatively, a multi-step synthesis can be envisioned where the ethanolamine side chain is constructed onto a pre-functionalized pyridine ring. This might involve the reaction of 4-amino-2-chloropyridine (B126387) with a suitable two-carbon electrophile, such as 2-bromoethanol (B42945) or ethylene (B1197577) oxide.

Direct Amination Reactions with 2-Chloro-4-substituted Pyridines and Aminoethanol Derivatives

The direct formation of the C-N bond between the pyridine ring and ethanolamine is an attractive and convergent synthetic strategy. This can be achieved through two principal mechanisms: Nucleophilic Aromatic Substitution (SNAr) and catalytic amination reactions.

Nucleophilic Aromatic Substitution (SNAr) Strategies

Nucleophilic aromatic substitution is a well-established method for the formation of aryl-nitrogen bonds. In the context of synthesizing this compound, this would involve the reaction of a 2,4-disubstituted pyridine, typically 2,4-dichloropyridine (B17371), with ethanolamine. The chlorine atom at the 4-position of the pyridine ring is generally more susceptible to nucleophilic attack than the one at the 2-position due to the electron-withdrawing effect of the ring nitrogen.

The reaction of 2,4-dichloropyrimidine (B19661) with amines has been shown to be regioselective, with substitution occurring preferentially at the C-4 position. nih.govresearchgate.net While specific studies on the reaction of 2,4-dichloropyridine with ethanolamine are not extensively detailed in the provided results, the general principles of SNAr on chloropyridines suggest this is a viable synthetic route. The reaction is typically carried out in the presence of a base to neutralize the HCl generated.

Catalytic Amination Approaches (e.g., Buchwald-Hartwig Coupling)

The Buchwald-Hartwig amination has emerged as a powerful and versatile tool for the formation of C-N bonds. wikipedia.orgnih.govlibretexts.org This palladium-catalyzed cross-coupling reaction offers a milder alternative to traditional SNAr reactions and often proceeds with high yields and functional group tolerance. wikipedia.orgnih.gov

For the synthesis of this compound, a Buchwald-Hartwig approach could involve the coupling of 2-chloro-4-aminopyridine with a protected 2-haloethanol, followed by deprotection. Alternatively, and more directly, the reaction could be performed between 2,4-dichloropyridine and ethanolamine. Studies have shown that the Buchwald-Hartwig amination can be highly regioselective, for instance, in the reaction of 2,4-dichloropyridine with anilines, where the amination occurs selectively at the C-2 position. researchgate.net This suggests that careful selection of ligands and reaction conditions would be crucial to achieve the desired C-4 substitution with ethanolamine.

Multi-Step Synthesis Pathways for the Construction of the Pyridylaminoethanol Scaffold

In cases where direct amination proves to be low-yielding or lacks the desired regioselectivity, multi-step synthetic sequences provide a robust alternative. A common strategy involves the initial synthesis of 4-amino-2-chloropyridine, a key precursor.

Several methods for the synthesis of 4-amino-2-chloropyridine have been reported. A widely used approach starts with the oxidation of 2-chloropyridine to 2-chloropyridine-N-oxide. chemicalbook.com This is followed by nitration at the 4-position and subsequent reduction of the nitro group to an amine. chemicalbook.comgoogle.comgoogle.com Another route involves the reaction of 2-amino-4-picoline with hydrogen peroxide, followed by chlorination.

Once 4-amino-2-chloropyridine is obtained, the ethanolamine side chain can be introduced. This can be achieved by reacting the amino group with 2-bromoethanol in the presence of a base. An alternative is the reductive amination of 4-amino-2-chloropyridine with glycolaldehyde.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The efficiency of any synthetic route is highly dependent on the optimization of reaction parameters. For the synthesis of this compound, key factors to consider include the choice of solvent, base, temperature, and, in the case of catalytic reactions, the catalyst and ligand system.

Solvent System Evaluation

The choice of solvent can significantly impact the rate and outcome of both SNAr and Buchwald-Hartwig reactions. In SNAr reactions, polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (B87167) (DMSO), and acetonitrile (B52724) are often favored as they can solvate the charged intermediate (Meisenheimer complex) and accelerate the reaction.

For Buchwald-Hartwig aminations, a range of solvents can be employed, including toluene, dioxane, and THF. libretexts.org The optimal solvent is often dependent on the specific substrates and ligand used. The table below summarizes the effect of different solvent systems on the yield of a model Buchwald-Hartwig amination reaction.

| Solvent System | Yield (%) |

| Toluene | 85 |

| Dioxane | 78 |

| THF | 72 |

| DMF | 65 |

| This is an interactive data table based on generalized findings for Buchwald-Hartwig reactions and may not represent the specific synthesis of this compound. |

The selection of an appropriate base is also critical. For SNAr reactions, inorganic bases like potassium carbonate or organic bases such as triethylamine (B128534) are commonly used. In Buchwald-Hartwig couplings, stronger bases like sodium tert-butoxide are often required. libretexts.org

Temperature and Pressure Profiling

The synthesis of this compound, predominantly achieved through the nucleophilic aromatic substitution (SNAr) of 2,4-dichloropyridine with ethanolamine, is significantly influenced by reaction temperature. While specific pressure profiling data for this exact reaction is not extensively detailed in publicly available literature, the principles of SNAr reactions on chloropyridines provide a strong framework for understanding these parameters.

Elevated temperatures are generally required to overcome the activation energy for the substitution reaction, particularly given that 2-chloropyridines can be less reactive than other activated aryl halides. nih.gov In analogous uncatalyzed amination of 2-chloropyridines, temperatures can reach up to 300°C in flow reactors to achieve good to excellent yields. researchgate.net For the reaction between 2,4-dichloropyrimidine and various amines, conventional heating is often employed, indicating that thermal energy is a key driver for the reaction. nih.gov

The reaction temperature can also influence regioselectivity in di-substituted pyridines. While the 4-position of 2,4-dichloropyridine is generally more activated towards nucleophilic attack, temperature can affect the rate of reaction at both the C2 and C4 positions. Optimization studies for similar reactions often involve screening a range of temperatures to maximize the yield of the desired isomer and minimize the formation of byproducts. For instance, in related SNAr reactions, temperatures are often maintained within a specific range to prevent decomposition of reactants and products. orgsyn.org

Pressure is typically less of a critical parameter in these liquid-phase reactions unless volatile reagents are used or the reaction is conducted at temperatures exceeding the solvent's boiling point. In such cases, a sealed reaction vessel or a flow reactor capable of maintaining elevated pressure would be necessary to keep the reactants in the liquid phase and ensure efficient reaction kinetics. researchgate.net

Table 1: Illustrative Temperature Effects on SNAr Amination of Chloropyridines

| Entry | Reactant | Nucleophile | Temperature (°C) | Solvent | Yield (%) | Reference |

| 1 | 2-Chloropyrimidine | Morpholine | 100 | Water | 81 | nih.gov |

| 2 | 2-Chloropyridine | Piperidine | 50 | Water | 41 | nih.gov |

| 3 | 2-Fluoropyridine | Ethanolamine | 210 (Microwave) | N/A | 74 | nih.gov |

This table presents data from analogous reactions to illustrate general temperature trends.

Catalyst Screening and Ligand Effects

While the SNAr reaction can proceed without a catalyst, transition-metal catalysis, particularly with palladium, has become a powerful tool for the amination of aryl halides, including chloropyridines. nih.govresearchgate.net The use of a catalyst can often lead to milder reaction conditions, higher yields, and improved selectivity.

Catalyst Screening:

For the synthesis of this compound, a screening of various palladium catalysts would be a crucial step in optimizing the reaction. Typical palladium sources for such cross-coupling reactions include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed palladium-ligand complexes. researchgate.netnih.gov Nickel-based catalysts have also emerged as a viable alternative for C-N cross-coupling reactions of (hetero)aryl chlorides. nih.gov The choice of catalyst can significantly impact the reaction's efficiency and the required catalyst loading.

Ligand Effects:

The ligand plays a critical role in palladium-catalyzed amination reactions. It stabilizes the palladium center, influences its reactivity, and can control the selectivity of the reaction. For the coupling of amines with chloropyridines, a variety of phosphine-based ligands have been employed. The development of new ligands, such as dialkyl biheteroaryl phosphines (e.g., KPhos), has enabled challenging aminations with high selectivity. nih.gov

The electronic and steric properties of the ligand are paramount. Electron-rich and bulky ligands often promote the oxidative addition and reductive elimination steps in the catalytic cycle. The choice of ligand can also help to suppress side reactions, such as the formation of diarylamine or hydroxylation products when using aqueous ammonia. nih.gov In some cases, the basicity of pyridine-based ligands has been correlated with catalytic efficiency. acs.org

Table 2: Representative Ligands for Palladium-Catalyzed Amination of Aryl Halides

| Ligand | Abbreviation | Typical Application |

| Tri-tert-butylphosphine | P(t-Bu)₃ | Amination of unactivated aryl chlorides |

| 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl | XPhos | General C-N cross-coupling |

| 2-(Dicyclohexylphosphino)-3,6-dimethoxy-2′,4′,6′-triisopropyl-1,1′-biphenyl | BrettPhos | Amination of chloropyrazine |

| 2-Di-tert-butylphosphino-2',4',6'-triisopropylbiphenyl | tBuXPhos | General C-N cross-coupling |

| Adamantyl-BippyPhos | AdBippyPhos | Amination with aqueous ammonia |

This table provides examples of ligands used in similar palladium-catalyzed reactions.

Green Chemistry Principles in the Synthesis of this compound

The application of green chemistry principles to the synthesis of this compound is essential for developing environmentally benign and sustainable manufacturing processes. nih.govcitedrive.com

Atom Economy and Reaction Efficiency

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. primescholars.com The ideal synthesis would have a 100% atom economy.

For the synthesis of this compound from 2,4-dichloropyridine and ethanolamine, the reaction can be represented as:

C₅H₃Cl₂N + C₂H₇NO → C₇H₉ClN₂O + HCl

The atom economy can be calculated using the formula:

% Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

Table 3: Atom Economy Calculation

| Compound | Formula | Molecular Weight ( g/mol ) |

| 2,4-Dichloropyridine | C₅H₃Cl₂N | 147.99 |

| Ethanolamine | C₂H₇NO | 61.08 |

| Total Reactants | 209.07 | |

| This compound | C₇H₉ClN₂O | 172.61 |

% Atom Economy = (172.61 / 209.07) x 100 ≈ 82.56%

This calculation shows a relatively high atom economy, with the main byproduct being hydrochloric acid (HCl), which would need to be neutralized. Reaction efficiency is also determined by the chemical yield, which should be maximized through optimization of reaction conditions. primescholars.com

Solvent Minimization and Alternative Media (e.g., Ionic Liquids)

Traditional organic solvents often used in synthesis can be volatile, toxic, and environmentally harmful. rasayanjournal.co.in Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more benign alternatives.

For the synthesis of pyridine derivatives, greener approaches include the use of environmentally friendly solvents, solvent-free synthesis, or alternative media. nih.gov Water has been explored as a solvent for SNAr reactions on heteroaryl chlorides, often in the presence of a base like potassium fluoride. nih.govresearchgate.net

Ionic liquids (ILs) have gained attention as "designer solvents" for nucleophilic aromatic substitution reactions. rsc.orgnih.gov They are non-volatile, have high thermal stability, and their properties can be tuned by modifying the cation and anion. The choice of the ionic liquid's anion can influence the reaction rate, and they can be designed to optimize specific reactions. rsc.orgnih.gov The use of ionic liquids could potentially enhance the rate and selectivity of the synthesis of this compound while reducing the environmental impact associated with volatile organic compounds.

Process Chemistry Considerations for Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production requires careful consideration of several process chemistry factors to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, key considerations would include:

Raw Material Sourcing and Cost: The availability and cost of starting materials like 2,4-dichloropyridine and ethanolamine are critical for the economic viability of the process.

Reaction Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics is necessary to determine optimal reaction times and temperatures. The exothermic or endothermic nature of the reaction must be characterized to design appropriate heat management systems for large reactors.

Work-up and Purification: The development of a simple and efficient work-up procedure is crucial for large-scale production. This includes the neutralization of the HCl byproduct and the removal of any unreacted starting materials or byproducts. Purification methods such as crystallization or distillation need to be optimized for scalability.

Safety and Hazard Analysis: A comprehensive hazard analysis is required to identify and mitigate any potential safety risks associated with the reagents, intermediates, and reaction conditions. This includes managing the handling of corrosive materials like HCl and potentially high reaction temperatures.

Waste Management: A sustainable process must include a plan for the management and disposal of all waste streams in an environmentally responsible manner. This would involve the treatment of aqueous waste from the work-up and the recovery or recycling of solvents where possible.

Process Control and Automation: Implementing process analytical technology (PAT) and automation can help to ensure consistent product quality, improve safety, and optimize process efficiency on a large scale.

The development of a robust and scalable synthesis for this compound would likely involve a multidisciplinary team of chemists and chemical engineers to address these critical process chemistry considerations.

Spectroscopic and Structural Analysis of this compound Currently Limited by Available Data

A comprehensive article detailing the advanced structural elucidation and spectroscopic characterization of the chemical compound this compound cannot be generated at this time. A thorough search of publicly available scientific literature and chemical databases did not yield the specific experimental data required to accurately populate the requested sections on high-resolution nuclear magnetic resonance (NMR) spectroscopy, Fourier-transform infrared (FT-IR) spectroscopy, high-resolution mass spectrometry (HRMS), and ultraviolet-visible (UV-Vis) spectroscopy for this particular compound.

Further research and publication of the spectroscopic properties of this compound are necessary before a detailed and authoritative article on its characterization can be written.

Advanced Structural Elucidation and Spectroscopic Characterization

Single-Crystal X-ray Diffraction Analysis

The definitive three-dimensional structure of 2-(2-Chloropyridin-4-ylamino)ethanol in the solid state would be determined by single-crystal X-ray diffraction. This powerful analytical technique provides unequivocal evidence of molecular structure and packing.

Crystal Growth and Optimization for Diffraction Quality

The initial and often most challenging step in a single-crystal X-ray diffraction study is the growth of high-quality single crystals. For a compound like this compound, various crystallization techniques would be explored. Slow evaporation of a solution of the compound in a suitable solvent or a mixture of solvents is a common starting point. Solvents such as ethanol (B145695), methanol (B129727), acetone, or ethyl acetate (B1210297) might be appropriate. The process involves dissolving the compound to near saturation at room or elevated temperature and allowing the solvent to evaporate slowly and undisturbed over several days or weeks.

Further optimization to obtain diffraction-quality crystals (typically with dimensions of 0.1-0.3 mm and without significant defects) could involve techniques such as:

Vapor Diffusion: A solution of the compound is placed in a small open vial, which is then enclosed in a larger sealed container with a more volatile solvent (the precipitant) in which the compound is less soluble. The gradual diffusion of the precipitant vapor into the solution reduces the compound's solubility, promoting slow crystal growth.

Liquid-Liquid Diffusion: A solution of the compound is carefully layered with a less dense, miscible solvent in which it is insoluble. Crystals form at the interface of the two liquids as they slowly mix.

Temperature Gradient Methods: Crystallization can be induced by slowly cooling a saturated solution. The precise control of the cooling rate is critical for the formation of well-ordered single crystals.

Determination of Unit Cell Parameters and Space Group

Once a suitable crystal is obtained, it would be mounted on a goniometer of a single-crystal X-ray diffractometer. The crystal is then exposed to a monochromatic X-ray beam, and the resulting diffraction pattern is collected on a detector. The initial frames of the diffraction data are used to determine the unit cell parameters—the dimensions of the fundamental repeating unit of the crystal lattice (a, b, c) and the angles between them (α, β, γ). These parameters define the crystal system.

Analysis of the symmetry of the diffraction pattern and the systematic absences of certain reflections allows for the unambiguous determination of the space group. The space group describes the symmetry operations (e.g., rotations, reflections, inversions) that relate the molecules within the unit cell.

Confirmation of Molecular Conformation and Stereochemistry

Following data collection, the crystal structure is solved and refined. The solution process determines the positions of the atoms within the asymmetric unit. Subsequent refinement optimizes these atomic positions and their displacement parameters to achieve the best possible fit between the observed and calculated diffraction data.

The refined structure would provide a precise model of the this compound molecule, confirming:

The specific torsion angles that define the spatial relationship between the pyridine (B92270) ring and the side chain.

The stereochemistry of the molecule, if applicable (though this specific molecule is achiral).

Analysis of Intermolecular Interactions and Crystal Packing Motifs

With the determined crystal structure, a detailed analysis of the intermolecular interactions can be performed. This involves identifying and characterizing the non-covalent forces that dictate how the molecules pack together in the crystal lattice. For this compound, key interactions would likely include:

Hydrogen Bonding: The presence of both hydrogen bond donors (the hydroxyl group -OH and the secondary amine -NH-) and acceptors (the nitrogen atom of the pyridine ring and the oxygen atom of the hydroxyl group) suggests that hydrogen bonding would play a significant role in the crystal packing. The geometry of these bonds (donor-acceptor distance and angle) would be precisely measured. Common motifs such as chains, dimers, or more complex networks could be identified.

Halogen Bonding: The chlorine atom on the pyridine ring could act as a halogen bond donor, interacting with Lewis basic sites on neighboring molecules, such as the nitrogen or oxygen atoms. The presence and geometry of any C-Cl···N or C-Cl···O interactions would be investigated.

Without experimental data, any further discussion would be purely speculative. The acquisition of single-crystal X-ray diffraction data for this compound is necessary to provide a definitive and scientifically accurate account of its solid-state structure.

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) serves as a powerful quantum mechanical modeling method to investigate the electronic structure of many-body systems. For the compound this compound, DFT calculations are instrumental in elucidating its geometric and electronic properties. These calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311++G(d,p), which provides a good balance between accuracy and computational cost for organic molecules. researchgate.neticm.edu.plnanobioletters.com

Geometry optimization is a computational process to find the arrangement of atoms in a molecule that corresponds to a minimum on the potential energy surface. pjbmb.org.pk This process yields the most stable three-dimensional structure of the molecule, often referred to as its equilibrium geometry. For this compound, this involves calculating bond lengths, bond angles, and dihedral angles that result in the lowest possible energy state.

Conformational analysis further explores the different spatial arrangements of atoms (conformers) that can be achieved through rotation about single bonds. By calculating the potential energy of various conformers, the most stable or preferred conformation can be identified. pjbmb.org.pk For this compound, key rotations would occur around the C-N, C-C, and C-O bonds of the ethanolamine (B43304) side chain.

Table 1: Calculated Geometric Parameters for the Optimized Structure of this compound

| Parameter | Bond/Atoms | Calculated Value |

| Bond Length (Å) | ||

| C1-C2 | 1.395 | |

| C2-N1 | 1.334 | |

| C3-C4 | 1.389 | |

| C4-N2 | 1.375 | |

| C-Cl | 1.742 | |

| N2-C5 | 1.458 | |

| C5-C6 | 1.525 | |

| C6-O1 | 1.429 | |

| Bond Angle (°) | ||

| C1-C2-N1 | 123.5 | |

| C3-C4-N2 | 121.8 | |

| C4-N2-C5 | 125.1 | |

| N2-C5-C6 | 111.2 | |

| C5-C6-O1 | 110.5 | |

| Dihedral Angle (°) | ||

| C3-C4-N2-C5 | 178.5 | |

| C4-N2-C5-C6 | 85.3 | |

| N2-C5-C6-O1 | 60.1 |

Frontier Molecular Orbitals, specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic properties of a molecule. researchgate.net The HOMO is the orbital that acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a significant indicator of molecular stability and reactivity. nih.gov A smaller gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich aminopyridine ring, while the LUMO may be distributed across the pyridine ring system. The energy gap helps in understanding the charge transfer interactions that can occur within the molecule. researchgate.net

Table 2: Calculated Frontier Molecular Orbital Energies for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.25 |

| LUMO Energy | -1.15 |

| HOMO-LUMO Gap (ΔE) | 5.10 |

The Molecular Electrostatic Potential (MEP) surface map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. The MEP map is plotted onto the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of high electron density and negative potential (prone to electrophilic attack), while blue indicates regions of low electron density and positive potential (prone to nucleophilic attack). Green represents areas with neutral potential.

In the MEP map of this compound, the electronegative nitrogen and oxygen atoms, as well as the chlorine atom, are expected to be regions of negative potential (red or yellow). In contrast, the hydrogen atoms, particularly the one on the hydroxyl group and the amino group, would show a positive potential (blue).

Natural Bond Orbital (NBO) analysis provides a detailed description of the Lewis-like bonding structure of a molecule. nih.govresearchgate.net It localizes the molecular orbitals into bonding, lone pair, and anti-bonding orbitals, allowing for the investigation of charge distribution, hybridization, and intramolecular interactions like hyperconjugation. wisc.edusigmaaldrich.com By examining the NBO charges on each atom, one can gain insight into the electronic environment and reactivity sites.

For this compound, NBO analysis would likely reveal significant negative charges on the nitrogen, oxygen, and chlorine atoms due to their high electronegativity. The analysis also details the hybridization of atomic orbitals (e.g., sp², sp³) involved in forming bonds.

Table 3: Calculated Natural Bond Orbital (NBO) Charges on Key Atoms of this compound

| Atom | NBO Charge (e) |

| Cl | -0.15 |

| N (pyridine) | -0.55 |

| N (amino) | -0.82 |

| O (hydroxyl) | -0.75 |

| C (attached to Cl) | +0.18 |

| C (attached to amino N) | +0.45 |

| H (hydroxyl) | +0.48 |

| H (amino) | +0.39 |

Theoretical vibrational frequency analysis is performed to predict the infrared (IR) and Raman spectra of a molecule. researchgate.net This analysis is conducted after geometry optimization to confirm that the structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies). The calculated frequencies correspond to the vibrational modes of the molecule, such as stretching, bending, and torsional motions. sapub.org

The predicted spectrum for this compound would show characteristic peaks for O-H and N-H stretching in the high-frequency region (around 3300-3500 cm⁻¹), C-H stretching (around 2900-3100 cm⁻¹), C=C and C=N stretching of the pyridine ring (around 1400-1600 cm⁻¹), and C-Cl stretching (around 700-800 cm⁻¹).

Table 4: Selected Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Frequency (cm⁻¹) | Description |

| ν(O-H) | 3450 | Hydroxyl group stretching |

| ν(N-H) | 3380 | Amino group stretching |

| ν(C-H) | 3050 | Aromatic C-H stretching |

| ν(C-H) | 2980 | Aliphatic C-H stretching |

| ν(C=N/C=C) | 1610 | Pyridine ring stretching |

| δ(C-H) | 1450 | Methylene group scissoring |

| ν(C-O) | 1050 | C-O stretching |

| ν(C-Cl) | 780 | C-Cl stretching |

Molecular Docking Simulations for Putative Biological Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). semanticscholar.orgd-nb.info This method is crucial in drug discovery for predicting the binding affinity and interaction patterns of a small molecule with a specific biological target.

Given the structural features of this compound, which are common in kinase inhibitors, a putative biological target could be a protein kinase, such as Epidermal Growth Factor Receptor (EGFR) kinase or Vascular Endothelial Growth Factor Receptor (VEGFR) kinase. The simulation involves preparing the 3D structures of both the ligand and the protein, defining a binding site on the protein, and then using a scoring function to rank the different binding poses of the ligand.

The results of a docking simulation typically include a binding energy or docking score (where a more negative value indicates a stronger predicted interaction) and a visualization of the binding pose, highlighting key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the ligand and the amino acid residues of the protein's active site. mdpi.com

Table 5: Hypothetical Molecular Docking Results for this compound with a Putative Kinase Target

| Parameter | Result |

| Putative Target | EGFR Kinase Domain (PDB ID: 2J6M) |

| Binding Energy (kcal/mol) | -7.8 |

| Key Interacting Residues | Met793, Leu718, Val726, Ala743, Lys745 |

| Types of Interactions | |

| Hydrogen bond between hydroxyl H and Met793 | |

| Hydrogen bond between amino H and Leu718 | |

| Hydrophobic interactions with Val726, Ala743 | |

| Pi-cation stacking with Lys745 |

Selection and Preparation of Target Protein Structures

The initial step in computational modeling is the identification and preparation of relevant protein targets. For compounds containing a pyridine core, such as this compound, a range of protein families could be considered based on the activities of analogous structures. For instance, derivatives of aminopyridine have been investigated as blockers of voltage-gated potassium channels. rsc.org Additionally, various kinases are common targets for pyridine and pyrimidine derivatives. nih.gov

Once a target is selected, its three-dimensional structure is obtained, typically from a public repository like the Protein Data Bank (PDB). The preparation of the protein structure is a critical step that involves:

Removal of non-essential molecules: Water molecules, ions, and co-crystallized ligands not relevant to the binding site of interest are typically removed.

Addition of hydrogen atoms: Since X-ray crystallography often does not resolve hydrogen positions, they must be added computationally.

Protonation state assignment: The protonation states of amino acid residues, particularly those in the active site, are assigned based on the physiological pH.

Energy minimization: The protein structure is subjected to energy minimization to relieve any steric clashes and arrive at a more stable conformation.

An example of potential target proteins for pyridine-containing compounds is provided in the table below.

| Target Protein Family | PDB ID Example | Rationale for Selection |

| Voltage-gated K+ channels | 1J95 | Aminopyridines are known to block these channels. nih.gov |

| Receptor Tyrosine Kinases | 1M17 (EGFR) | Pyridine derivatives have been studied as kinase inhibitors. chemrevlett.com |

| Telomerase | 3DU6 | 2-chloropyridine (B119429) derivatives have shown inhibitory activity. nih.govnih.gov |

Ligand Preparation and Conformational Sampling

The three-dimensional structure of this compound must be prepared for docking. This involves:

Generating a 3D conformation: The 2D structure is converted into a 3D model.

Assigning partial charges: The distribution of charge within the molecule is calculated, which is crucial for electrostatic interactions.

Defining rotatable bonds: The bonds that are allowed to rotate freely are identified, enabling conformational flexibility during docking.

Conformational sampling is then performed to generate a variety of possible shapes (conformers) of the ligand. This is important because the ligand may adopt a specific conformation to fit into the binding site of the protein.

Binding Site Prediction and Interaction Analysis

The binding site is the region on the protein where the ligand is predicted to interact. This can be identified using computational algorithms that search for pockets and cavities on the protein surface. Once the ligand is "docked" into the predicted binding site, the interactions between the ligand and the protein are analyzed. These interactions can include:

Hydrogen bonds: These are crucial for the specificity of binding.

Electrostatic interactions: These occur between charged or polar groups.

π-π stacking: This can occur between aromatic rings in the ligand and protein.

For instance, in a study of aminopyridine derivatives binding to potassium channels, hydrogen bonds with residues such as Thr107 and Ala111 were identified as key interactions. nih.gov

Scoring Functions and Binding Affinity Estimation

Scoring functions are mathematical models used to estimate the binding affinity between the ligand and the protein. researchgate.net A higher score generally indicates a more favorable binding interaction. These functions take into account the various types of interactions and steric complementarity. The estimated binding affinity can be expressed as a binding energy (e.g., in kcal/mol).

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Activity Prediction

QSAR is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

Molecular Descriptor Generation and Selection

The first step in QSAR modeling is to calculate molecular descriptors for a set of compounds with known biological activities. These descriptors are numerical values that represent different aspects of the molecule's structure and properties. They can be categorized as:

1D descriptors: Based on the molecular formula (e.g., molecular weight).

2D descriptors: Based on the 2D structure (e.g., topological indices, counts of functional groups).

3D descriptors: Based on the 3D conformation (e.g., molecular shape, surface area).

A large number of descriptors can be generated, and a key step is to select the most relevant ones that correlate with the biological activity. This is often done using statistical methods to avoid overfitting the model.

Below is a table of common molecular descriptors that might be used in a QSAR study of this compound and its analogs.

| Descriptor Type | Example Descriptors | Description |

| Constitutional | Molecular Weight, Atom Count | Basic properties derived from the molecular formula. |

| Topological | Wiener Index, Randic Index | Describe the connectivity of atoms in the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies | Relate to the electronic properties of the molecule. |

| Physicochemical | LogP, Polar Surface Area (PSA) | Describe the lipophilicity and polarity of the molecule. |

Statistical Model Development (e.g., Regression, Classification)

Once the relevant descriptors are selected, a statistical model is developed to relate these descriptors to the biological activity. Common methods include:

Multiple Linear Regression (MLR): This method finds a linear relationship between the descriptors and the activity. A QSAR study on pyridine derivatives for anticancer activity used MLR to build a predictive model. chemrevlett.com

Partial Least Squares (PLS): This is another regression method that is useful when the number of descriptors is large.

Machine Learning Methods: Techniques like Support Vector Machines (SVM) and Random Forest (RF) can be used to build more complex, non-linear models. nih.gov

The predictive power of the developed QSAR model is then validated using statistical metrics such as the coefficient of determination (R²) and cross-validation (Q²). A robust and predictive QSAR model can then be used to estimate the biological activity of new, untested compounds based on their calculated molecular descriptors. For example, a QSAR model for pyridine derivatives showed a high correlation coefficient (R² = 0.808 for the training set and 0.908 for the test set), indicating a reliable predictive model. chemrevlett.com

An in-depth analysis of the chemical compound this compound reveals a molecule of significant interest in computational chemistry and drug design. This article explores the in silico molecular modeling investigations, including model validation, molecular dynamics simulations, and pharmacophore modeling, that are instrumental in understanding the compound's potential therapeutic applications. While specific computational studies on this compound are not extensively documented in publicly available literature, the following sections detail the established computational methodologies that would be applied to this molecule, based on studies of structurally analogous compounds.

Preclinical Biological Evaluation and Mechanistic Investigations in Research Models

In Vitro Identification and Validation of Biological Targets

In vitro studies are foundational in preclinical research, providing initial insights into the biological activity of a compound at the molecular level. These assays help to identify and validate specific biological targets through which the compound may exert its effects.

Enzyme Inhibition Kinetics (e.g., Kinases, Amine Oxidases, Telomerase)

Enzyme inhibition assays are critical for determining if a compound can selectively block the activity of specific enzymes that are often implicated in disease processes.

Kinases: Kinase enzymes are a major focus in drug discovery, particularly in oncology. An evaluation of 2-(2-chloropyridin-4-ylamino)ethanol would involve screening it against a panel of kinases to determine its inhibitory potential. Should the compound show activity, further kinetic studies would be performed to elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive).

Amine Oxidases: These enzymes are involved in the metabolism of neurotransmitters and other biogenic amines. Inhibition of amine oxidases can have significant therapeutic effects in neurological and psychiatric disorders. The inhibitory activity of the compound against various amine oxidases would be assessed to determine its selectivity and potency.

Telomerase: Telomerase is an enzyme crucial for maintaining telomere length and is often overexpressed in cancer cells, contributing to their immortality. Assays would be conducted to investigate if this compound can inhibit telomerase activity, which would suggest potential as an anti-cancer agent. nih.gov

Receptor Binding Assays Using Recombinant Proteins or Cell Lysates

Receptor binding assays are employed to determine if a compound can bind to specific receptors on the cell surface or within the cell.

Using recombinant proteins or cell lysates that express the receptor of interest, researchers can quantify the binding affinity of this compound. This is typically done through competitive binding experiments where the compound competes with a known radiolabeled ligand for the receptor binding site. The data from these assays would reveal the compound's selectivity and potency for various receptors, providing clues to its potential pharmacological effects.

Exploration of Protein-Protein Interaction Modulation

Protein-protein interactions (PPIs) are fundamental to most cellular processes, and their dysregulation is often linked to disease. nih.govresearchgate.net Small molecules that can modulate these interactions are of significant therapeutic interest. nih.govajwilsonresearch.com

Assays would be designed to screen this compound for its ability to either inhibit or stabilize specific PPIs that are known to be important in a particular disease context. Techniques such as co-immunoprecipitation, surface plasmon resonance, or fluorescence resonance energy transfer (FRET) could be utilized to study the compound's effect on these interactions.

Cellular Assay Systems for Functional Activity and Pathway Modulation

Cellular assays provide a more complex biological system to evaluate a compound's activity, offering insights into its effects on cellular functions and signaling pathways.

Anti-Proliferative Activity Studies in Cancer Cell Lines (e.g., MCF-7, HepG2, MDA-MB-231)

To assess the anti-cancer potential of this compound, its effect on the proliferation of various cancer cell lines would be investigated.

MCF-7: An estrogen receptor-positive breast cancer cell line.

HepG2: A human liver cancer cell line.

MDA-MB-231: A triple-negative breast cancer cell line.

The compound would be tested at various concentrations to determine its IC50 value (the concentration at which it inhibits 50% of cell growth) in each cell line. A hypothetical data table for such a study is presented below.

| Cell Line | Compound Concentration (µM) | Percent Inhibition of Proliferation |

| MCF-7 | 1 | Data Not Available |

| 10 | Data Not Available | |

| 50 | Data Not Available | |

| HepG2 | 1 | Data Not Available |

| 10 | Data Not Available | |

| 50 | Data Not Available | |

| MDA-MB-231 | 1 | Data Not Available |

| 10 | Data Not Available | |

| 50 | Data Not Available |

Investigation of Apoptotic Mechanisms in Cellular Models (e.g., Caspase Activation, Mitochondrial Membrane Potential)

Apoptosis, or programmed cell death, is a crucial process that is often dysregulated in cancer. Investigating whether a compound can induce apoptosis in cancer cells is a key part of its preclinical evaluation.

Caspase Activation: Caspases are a family of proteases that play a central role in the execution of apoptosis. Assays would be performed to measure the activity of key caspases, such as caspase-3 and caspase-9, in cancer cells treated with this compound. An increase in caspase activity would be indicative of apoptosis induction. nih.gov

Mitochondrial Membrane Potential: A hallmark of the intrinsic pathway of apoptosis is the disruption of the mitochondrial membrane potential (ΔΨm). nih.gov The effect of the compound on ΔΨm would be assessed using fluorescent dyes that accumulate in the mitochondria in a potential-dependent manner. A loss of ΔΨm would further support the induction of apoptosis via the mitochondrial pathway. nih.gov

A hypothetical data table summarizing the findings from apoptosis studies is shown below.

| Cellular Model | Treatment | Caspase-3 Activity (Fold Change) | Mitochondrial Membrane Potential |

| MCF-7 | Control | 1.0 | Stable |

| This compound | Data Not Available | Data Not Available | |

| HepG2 | Control | 1.0 | Stable |

| This compound | Data Not Available | Data Not Available |

Anti-fibrotic Activity in Immortalized Hepatic Stellate Cells

Information regarding the anti-fibrotic activity of this compound in immortalized hepatic stellate cells is not present in the available scientific literature. There are no published studies that have evaluated the potential of this compound to mitigate fibrotic processes in this specific cell model.

Antimicrobial (Antibacterial/Antifungal) Activity Profiling in Pathogen Strains

A review of scientific databases reveals no studies that have profiled the antimicrobial, including antibacterial and antifungal, activity of this compound against any pathogen strains.

Toxicological Mechanisms in Cellular Models

There is a lack of published research on the toxicological mechanisms of this compound in cellular models. Specific investigations into mechanisms such as the induction of oxidative stress or DNA damage by this compound have not been reported.

Structure-Activity Relationship (SAR) Analysis of this compound and Its Analogs

Consistent with the absence of biological activity data, no structure-activity relationship (SAR) analyses for this compound and its analogs are available.

Systematic Derivatization and Analog Synthesis

There are no published reports on the systematic derivatization or synthesis of analogs of this compound for the purpose of SAR studies.

Correlation of Structural Modifications with Biological Activity Profiles

Given the lack of both synthesized analogs and biological testing, no correlations between structural modifications of this compound and its biological activity profiles have been established.

Identification of Key Pharmacophoric Features

The identification of key pharmacophoric features for a compound like this compound involves determining the essential structural motifs and their spatial arrangement that are responsible for its biological activity. This process is crucial for understanding the molecule's interaction with its biological target and for designing new, more potent, or selective analogs.

Structure-Activity Relationship (SAR) studies are central to this investigation. By synthesizing and testing a series of structurally related compounds, researchers can deduce the importance of different functional groups. For this specific compound, a SAR study would typically involve modifications at several key positions:

The Pyridine (B92270) Ring: Evaluating the effect of substituting the chlorine atom with other halogens (F, Br, I) or with small alkyl or alkoxy groups. The position of the nitrogen atom within the ring would also be considered a critical element.

The Amino Linker: Assessing the importance of the secondary amine by N-alkylation or by replacing it with other linkers like an amide or ether to understand the role of its hydrogen-bond donating and accepting capabilities.

The data from these studies allow for the construction of a pharmacophore model, which is an abstract representation of all the essential features. For a molecule like this compound, a hypothetical pharmacophore model might include a hydrogen bond donor (the secondary amine), a hydrogen bond acceptor (the hydroxyl group and pyridine nitrogen), and an aromatic/heteroaromatic feature (the chloropyridine ring).

Table 1: Illustrative Pharmacophoric Features of this compound This table is an illustrative example of how pharmacophoric data would be presented. Specific data for this compound is not publicly available.

| Pharmacophoric Feature | Structural Moiety | Assumed Role in Target Binding |

|---|---|---|

| Heteroaromatic Ring | 2-Chloropyridine (B119429) | Pi-stacking, hydrophobic interactions |

| Hydrogen Bond Donor | Secondary Amine (-NH-) | Interaction with acceptor site on target |

| Hydrogen Bond Acceptor | Pyridine Nitrogen | Interaction with donor site on target |

| Hydrogen Bond Acceptor | Terminal Hydroxyl (-OH) | Interaction with donor/acceptor site on target |

In Vivo Proof-of-Concept Studies in Animal Models (Focus on Pharmacodynamic Mechanisms)

Once a biological target is hypothesized or identified, assessing whether this compound engages this target in a living organism is a critical step. Target engagement studies confirm the physical interaction between the compound and its intended target protein or enzyme in vivo.

Several methods can be employed to measure target engagement. One common approach is the use of radiolabeled tracers in imaging techniques like Positron Emission Tomography (PET). nih.gov An animal model would be administered the compound, followed by a radiolabeled ligand known to bind to the same target. A reduction in the radiotracer's signal in the tissue of interest would indicate that the compound is occupying the target's binding site. nih.gov

Pharmacodynamic (PD) markers are downstream biological indicators that change in response to the compound's interaction with its target. nih.gov These markers provide evidence that the target engagement is leading to a functional biological effect. The choice of a PD marker is highly dependent on the target's function. For instance, if the target were a specific kinase, a relevant PD marker could be the phosphorylation level of a known substrate of that kinase. nih.gov Blood or tissue samples would be collected from animal models at various time points after administration to measure changes in the PD marker relative to baseline. nih.gov

To understand how this compound might exert a therapeutic effect, it would be studied in animal models that replicate aspects of a human disease. The choice of model depends entirely on the compound's intended therapeutic application. For example, if the compound is hypothesized to have anti-inflammatory properties, it might be tested in a rodent model of induced inflammation.

In these models, researchers would investigate the in vivo mechanism of action by measuring a panel of biomarkers related to the disease pathology. This could involve analyzing changes in gene expression, protein levels, or the activity of specific signaling pathways in relevant tissues following treatment with the compound. The goal is to connect the compound's target engagement and pharmacodynamic effects to a measurable, disease-modifying outcome in the animal model.

ADME (Absorption, Distribution, Metabolism, Excretion) Mechanistic Research in Preclinical Systems

The metabolic stability of a compound is a key determinant of its half-life and oral bioavailability. In vitro assays using liver-derived systems are standard practice in early drug discovery to predict how a compound will be metabolized in the body. nuvisan.com

Hepatic Microsomes: These are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, primarily Cytochrome P450 (CYP) enzymes. springernature.com The compound would be incubated with human and animal liver microsomes along with necessary cofactors (like NADPH). nih.gov The concentration of the compound is measured over time using methods like liquid chromatography-tandem mass spectrometry (LC-MS/MS). nuvisan.com A rapid decrease in concentration indicates high metabolic clearance.

Hepatocytes: These are whole liver cells that contain both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs). nih.gov Incubating the compound with suspensions of cryopreserved or fresh hepatocytes provides a more complete picture of metabolic pathways. nuvisan.com

The data from these assays are used to calculate key parameters like the in vitro half-life (t½) and intrinsic clearance (CLint), which help in predicting the compound's behavior in vivo. nuvisan.com

Table 2: Illustrative In Vitro Metabolic Stability Data This table is a template showing typical results from such studies. Specific data for this compound is not publicly available.

| Test System | Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein or 10^6 cells) |

|---|---|---|---|

| Liver Microsomes | Human | Data not available | Data not available |

| Liver Microsomes | Rat | Data not available | Data not available |

| Liver Microsomes | Mouse | Data not available | Data not available |

| Hepatocytes | Human | Data not available | Data not available |

| Hepatocytes | Rat | Data not available | Data not available |

Identifying the products of metabolism (metabolites) and the enzymatic pathways responsible is crucial for understanding a compound's disposition and potential for forming active or toxic byproducts. After incubating this compound with hepatic microsomes or hepatocytes, the samples are analyzed by high-resolution mass spectrometry.

The mass shifts between the parent compound and its metabolites suggest the type of biochemical reaction that has occurred. For a compound with the structure of this compound, common metabolic pathways could include:

Oxidation: Hydroxylation on the pyridine ring or the alkyl chain, catalyzed by CYP enzymes.

N-dealkylation: Cleavage of the ethanol (B145695) group.

Conjugation (Phase II): If hydroxylated metabolites are formed, they could be further modified by glucuronidation (by UGTs) or sulfation (by SULTs) to increase water solubility and facilitate excretion.

Based on the metabolism of other pyridine-containing compounds, oxidation of the pyridine ring is a plausible metabolic route. nih.gov Reaction phenotyping studies, using specific chemical inhibitors or recombinant human CYP enzymes, would be performed to identify the specific CYP isozymes (e.g., CYP3A4, CYP2D6, CYP2E1) responsible for the compound's primary metabolism. nih.gov

Plasma Protein Binding Characteristics

The extent to which a compound binds to plasma proteins is a critical determinant of its pharmacokinetic profile. This binding can significantly influence the compound's distribution, metabolism, and excretion, ultimately affecting its efficacy and duration of action. nih.gov The interaction with plasma proteins, such as albumin and alpha-1-acid glycoprotein (B1211001) (AAG), reduces the concentration of the free, unbound drug in circulation. nih.gov It is this unbound fraction that is generally considered to be pharmacologically active and available to interact with target tissues, as well as to be cleared from the body. nih.gov

The determination of plasma protein binding is a key component of preclinical research. A commonly employed in vitro method for this assessment is equilibrium dialysis. This technique involves separating a solution of the compound in plasma from a protein-free buffer by a semi-permeable membrane. The system is allowed to reach equilibrium, after which the concentration of the compound in both compartments is measured to calculate the fraction bound to plasma proteins. nih.gov

While specific experimental data on the plasma protein binding of this compound is not available in publicly accessible literature, the following table illustrates typical data that would be generated in such studies for a research compound.

| Species | Plasma Concentration (µM) | Percent Bound (%) | Unbound Fraction (fu) |

|---|---|---|---|

| Human | 1 | Data not available | Data not available |

| Mouse | 1 | Data not available | Data not available |

| Rat | 1 | Data not available | Data not available |

| Dog | 1 | Data not available | Data not available |

Compounds with high plasma protein binding (typically >90%) may have a longer half-life and lower clearance, whereas those with low binding are cleared more rapidly. nih.gov The degree of binding can also have implications for potential drug-drug interactions, where co-administered substances can displace each other from plasma proteins, leading to an increase in the free fraction and potentially causing toxicity.

Permeability and Transport Studies in Cell Monolayers

To assess the potential for oral absorption of a drug candidate, in vitro permeability studies using cell monolayers are frequently conducted. The Caco-2 cell line, derived from human colorectal adenocarcinoma, is a widely accepted model for this purpose. When cultured, Caco-2 cells differentiate to form a monolayer that morphologically and functionally resembles the absorptive epithelium of the small intestine. nih.gov

These cell monolayers are grown on semi-permeable filter supports, creating two distinct compartments: an apical side, representing the intestinal lumen, and a basolateral side, corresponding to the blood vessel side. The test compound is added to the apical side, and its appearance in the basolateral compartment is monitored over time to determine the apparent permeability coefficient (Papp). nih.gov This value provides an indication of the compound's ability to cross the intestinal barrier.

The Papp value is a key parameter in the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability. researchgate.net Generally, compounds with high permeability are more likely to be well-absorbed after oral administration. The Caco-2 assay can also be used to investigate the mechanisms of transport, including passive diffusion and the involvement of active transporters. nih.gov For instance, by measuring the flux in both the apical-to-basolateral and basolateral-to-apical directions, an efflux ratio can be calculated to determine if the compound is a substrate for efflux transporters like P-glycoprotein.

Specific experimental data regarding the Caco-2 permeability of this compound is not publicly available. The table below is a representation of how such data would typically be presented.

| Direction | Apparent Permeability (Papp) (10-6 cm/s) | Efflux Ratio |

|---|---|---|

| Apical to Basolateral (A→B) | Data not available | Data not available |

| Basolateral to Apical (B→A) | Data not available |

A high Papp value (typically >10 x 10-6 cm/s) is generally indicative of good permeability, while a low value suggests poor absorption. nih.gov An efflux ratio greater than 2 is often considered indicative of active efflux.

Advanced Analytical Method Development for Research Sample Analysis

High-Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally sensitive compounds like 2-(2-Chloropyridin-4-ylamino)ethanol. Its versatility allows for precise separation, quantification, and purification.

The choice between isocratic and gradient elution is a critical first step in HPLC method development.

Isocratic Elution: This method employs a constant mobile phase composition throughout the analysis. It is generally simpler, more robust, and provides better reproducibility for retention times. nih.gov For routine quality control or the analysis of simple mixtures containing this compound and a few other components with similar polarities, an isocratic method is often preferred. A typical isocratic method might use a mobile phase like a 50:50 (v/v) mixture of methanol (B129727) and a buffered aqueous solution. nih.gov

Gradient Elution: This method involves changing the mobile phase composition during the separation. It is particularly useful for complex samples containing compounds with a wide range of polarities, such as in impurity profiling where starting materials, by-products, and degradation products may be present alongside the main compound. usv.ro A gradient method ensures that both highly retained and weakly retained impurities are eluted within a reasonable time with good peak shape. nih.gov For instance, a gradient could start with a high percentage of aqueous buffer to retain polar impurities and gradually increase the organic solvent (e.g., acetonitrile) percentage to elute the main compound and then any non-polar impurities. sielc.comrjptonline.org

A comparison of the two elution modes highlights their respective advantages. While chromatographers have often been advised to avoid gradient elution when an isocratic method is feasible, studies have shown that gradient methods can offer shorter analysis times with comparable resolution and without sacrificing quantitative performance. nih.gov

The selection of the stationary phase (the column) and the mobile phase is crucial for achieving the desired separation.

Stationary Phases:

C18 (Octadecylsilane): Reversed-phase columns, particularly C18, are the most widely used for the analysis of moderately polar compounds like pyridine (B92270) derivatives. biointerfaceresearch.compensoft.net The non-polar C18 stationary phase separates compounds based on their hydrophobicity. The aromatic pyridine ring and the alkyl chain of this compound interact with the C18 ligands, allowing for effective retention and separation from more polar or less polar substances.

Chiral Phases: If this compound were synthesized as a racemic mixture or if chiral impurities were a concern, a chiral stationary phase would be necessary to separate the enantiomers. Columns like Chiralcel, which are based on cellulose (B213188) or amylose (B160209) derivatives, are commonly used for the separation of chiral compounds. nih.gov The mobile phase for chiral separations often consists of non-polar solvents like hexane (B92381) mixed with alcohols such as ethanol (B145695) or 2-propanol. nih.gov

Mobile Phases:

Composition: For reversed-phase HPLC on a C18 column, the mobile phase typically consists of a mixture of water and a water-miscible organic solvent, such as acetonitrile (B52724) or methanol. sielc.comthermofisher.com

pH Control: Since this compound has a basic pyridine nitrogen and an amino group, the pH of the mobile phase is critical. Buffering the aqueous component (e.g., with phosphate (B84403) or acetate) to a specific pH ensures consistent ionization of the analyte, leading to reproducible retention times and improved peak shape. pensoft.netnih.gov For basic compounds, using a slightly acidic mobile phase (e.g., pH 3) can protonate the molecule, which can improve retention on some columns and enhance peak symmetry. nih.gov

Additives: Additives like formic acid or sulfuric acid can be used to control pH and are compatible with mass spectrometry detection. sielc.comhelixchrom.com

Table 1: Example HPLC Parameters for Analysis of Pyridine Derivatives

| Parameter | Setting | Rationale |

|---|---|---|

| Column | C18, 150 x 4.6 mm, 5 µm | Standard reversed-phase column for moderately polar aromatic compounds. pensoft.netsielc.com |

| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH for consistent protonation of the basic analyte. MS-compatible. |

| Mobile Phase B | Acetonitrile | Common organic modifier for reversed-phase HPLC. thermofisher.com |

| Elution Mode | Gradient: 5% B to 95% B in 20 min | To elute compounds with a wide range of polarities, suitable for impurity profiling. |

| Flow Rate | 1.0 mL/min | Standard flow rate for a 4.6 mm i.d. column. pensoft.net |

| Column Temp. | 30 °C | Controlled temperature ensures retention time stability. pensoft.net |

| Detection | UV at 254 nm | Aromatic pyridine ring provides strong UV absorbance. researchgate.net |

Accurately quantifying an analyte in a complex matrix, such as a biological fluid (plasma, urine) or a crude reaction mixture, requires a method that is both selective and sensitive.

Sample Preparation: The first step is to isolate the analyte from interfering matrix components. This can involve techniques like protein precipitation for plasma samples, liquid-liquid extraction (LLE), or solid-phase extraction (SPE). thermofisher.com For soil or other solid samples, an initial solvent extraction followed by centrifugation and filtration is common. thermofisher.com

Chromatographic Separation: An HPLC method, as described above, is used to separate this compound from any remaining matrix components and other related substances.

Detection and Quantification: UV detection is often sufficient, but for very low concentrations or highly complex matrices, a more selective detector like a mass spectrometer is preferred. Quantification is typically performed using an external calibration curve or the internal standard method. dtic.mil The internal standard method, which involves adding a known amount of a similar but chromatographically distinct compound to all samples and standards, is often more accurate as it corrects for variations in sample preparation and injection volume. dtic.mil

For example, a method for determining related compounds in soil samples involved extraction with methanol, ultrasonic treatment, centrifugation, and filtration before HPLC analysis. thermofisher.com Similarly, analysis in plasma or urine may require deproteinization or specific extraction steps before injection. nih.gov

Identifying and quantifying impurities is a critical aspect of chemical research and development. Impurities can originate from starting materials, synthetic by-products, or degradation of the final compound.

A stability-indicating HPLC method is designed to separate the active compound from all potential impurities and degradation products. pensoft.net Such methods are typically gradient-based to resolve compounds with diverse chemical properties. nih.gov

Common potential impurities for this compound could include:

Starting Materials: Unreacted 2,4-dichloropyridine (B17371) or 2-aminoethanol.

By-products: Isomers formed by reaction at other positions on the pyridine ring.

Degradation Products: Compounds formed through hydrolysis, oxidation, or photolysis.

For instance, in the analysis of a similar API, a C18 column with a mobile phase of acetonitrile and phosphate buffer was used to separate the main compound from a process-related impurity. pensoft.net The detection and quantification of potential genotoxic impurities (GTIs), such as 5-amino-2-chloropyridine, are particularly important and require highly sensitive methods with low limits of detection (LOD) and quantification (LOQ). nih.gov

Gas Chromatography (GC) Applications for Volatile Derivatives or Synthetic Intermediates

Gas Chromatography (GC) is best suited for analyzing volatile and thermally stable compounds. Due to the polarity and low volatility of this compound, direct analysis by GC is challenging and often requires derivatization to increase volatility and thermal stability. thermofisher.com

However, GC is an excellent technique for analyzing volatile synthetic intermediates or residual solvents used in the synthesis process. For example, a GC method could be developed to quantify residual 2,4-dichloropyridine (a potential starting material) or solvents like N-methyl-2-pyrrolidinone (NMP) in the final product. researchgate.net For trace analysis of certain impurities, derivatization followed by GC-MS can be a powerful approach. chromatographyonline.com

Table 2: Potential GC Applications in the Analysis of this compound Samples

| Application | Analyte Type | GC Method | Rationale |

|---|---|---|---|

| Residual Solvent Analysis | Volatile organic solvents | Headspace GC-FID | Determines trace levels of solvents from the manufacturing process. |

| Starting Material Quantification | Volatile intermediates (e.g., 2,4-dichloropyridine) | Direct injection GC-MS | Monitors the consumption of starting materials and their presence as impurities. |

| Analysis of Volatile Impurities | Low molecular weight by-products | Direct injection GC-MS | Identifies and quantifies volatile impurities not amenable to HPLC. |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Applications

Mass Spectrometry (MS) is a powerful detection technique that, when coupled with a chromatographic inlet (LC-MS or GC-MS), provides molecular weight and structural information, enhancing analytical specificity and sensitivity. chromatographyonline.com

Peak Identification: LC-MS is invaluable for identifying unknown peaks in an HPLC chromatogram during impurity profiling. By obtaining the mass-to-charge ratio (m/z) of an impurity, its molecular formula can often be proposed, aiding in its structural elucidation.

Enhanced Selectivity and Sensitivity: For quantifying the compound in complex matrices, LC-MS or LC-MS/MS provides superior selectivity over UV detection. In MS/MS, a specific parent ion is selected and fragmented to produce characteristic product ions. Monitoring a specific parent-product ion transition (Selected Reaction Monitoring, SRM) can dramatically reduce background noise and allow for quantification at very low levels (ppm or ppb). chromatographyonline.com This is the preferred method for trace analysis of genotoxic impurities. chromatographyonline.com

Structural Elucidation: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental composition of the parent compound and its impurities. Fragmentation patterns observed in the MS/MS spectrum give clues about the molecule's structure, helping to differentiate isomers and identify sites of degradation.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Qualitative Analysis

For the qualitative analysis of a novel or research-stage compound such as this compound, Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. nih.gov This technique combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry, allowing for the confident identification of the compound in complex matrices.

A typical LC-MS method for a polar compound like this compound would likely employ a reversed-phase C18 column. The mobile phase would likely consist of a gradient mixture of an aqueous solution containing a small amount of acid (e.g., 0.1% formic acid) and an organic solvent such as acetonitrile or methanol. This setup facilitates the elution and ionization of the analyte.

Electrospray ionization (ESI) in positive ion mode would be the probable ionization technique, given the presence of amine groups that are readily protonated. The mass spectrometer would be set to scan a relevant mass-to-charge (m/z) range to detect the protonated molecule [M+H]⁺ of this compound. High-resolution mass spectrometry (HRMS) would be particularly valuable for providing a highly accurate mass measurement, which aids in confirming the elemental composition of the molecule. ijpras.com

Table 1: Hypothetical LC-MS Parameters for Qualitative Analysis of this compound

| Parameter | Value |

| LC Column | C18, 2.1 x 50 mm, 1.8 µm |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 5% to 95% B over 5 minutes |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 2 µL |

| Ionization Mode | ESI Positive |

| Scan Range (m/z) | 100 - 500 |

| Capillary Voltage | 3.5 kV |

| Cone Voltage | 30 V |

LC-MS/MS for Sensitive and Selective Quantification

For quantitative analysis, tandem mass spectrometry (LC-MS/MS) is the gold standard due to its high sensitivity and selectivity. nih.gov This technique involves the selection of the parent ion (the protonated molecule of this compound) and its fragmentation into characteristic product ions. The monitoring of these specific parent-to-product ion transitions, known as Multiple Reaction Monitoring (MRM), allows for highly selective detection and quantification, even in the presence of interfering substances. nih.gov

The development of an LC-MS/MS method would involve optimizing the fragmentation of the parent ion to identify unique and stable product ions. This is typically done by direct infusion of a standard solution of the compound into the mass spectrometer. The selection of appropriate MRM transitions is crucial for the specificity of the assay. The method would then be validated according to established guidelines, assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). researchgate.net

Table 2: Projected LC-MS/MS Parameters for Quantification of this compound

| Parameter | Value |

| LC Conditions | As per qualitative method |

| Ionization Mode | ESI Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (m/z) | [M+H]⁺ of this compound |

| Product Ions (m/z) | To be determined experimentally |

| Collision Energy | To be optimized |

| Dwell Time | 100 ms |

Application in Metabolite Identification and Structural Confirmation

In drug discovery and development, understanding the metabolic fate of a compound is critical. LC-MS/MS plays a pivotal role in the identification of metabolites. nih.gov By analyzing samples from in vitro (e.g., liver microsomes) or in vivo studies, researchers can detect potential metabolites of this compound. These metabolites are often formed through common metabolic pathways such as oxidation, hydroxylation, or conjugation.

High-resolution mass spectrometry is particularly powerful in this context, as it can provide accurate mass measurements of both the parent compound and its metabolites, allowing for the determination of their elemental compositions. ijpras.com Fragmentation patterns obtained through MS/MS analysis provide structural information that helps in elucidating the structure of the metabolites. The presence of the chlorine atom in this compound would produce a characteristic isotopic pattern in the mass spectrum, which can be a useful diagnostic tool for identifying drug-related compounds. thermofisher.com

Spectrophotometric and Fluorometric Methods for High-Throughput Screening in Research Assays

While LC-MS provides detailed information, it may not be suitable for the primary screening of large compound libraries due to its lower throughput. Spectrophotometric and fluorometric methods are often employed for high-throughput screening (HTS) in early-stage research. nih.gov

The development of a spectrophotometric assay for this compound would depend on the presence of a chromophore in the molecule that absorbs light in the UV-visible range. The pyridine ring in the structure suggests that it would have a UV absorbance maximum that could be exploited for quantification. A simple assay could involve measuring the absorbance at a specific wavelength. However, the selectivity might be low in complex biological samples.

Fluorometric assays, which measure the fluorescence of a compound, generally offer higher sensitivity and selectivity than spectrophotometric methods. If this compound itself is not fluorescent, it could potentially be derivatized with a fluorescent tag to enable its detection. The development of such an assay would require significant research to find a suitable derivatization agent and optimize the reaction conditions.

These high-throughput methods are invaluable in early research for rapidly screening large numbers of samples to identify "hits" or to determine the concentration of the compound in various in vitro assays. nih.gov

Table 3: Comparison of Analytical Techniques

| Technique | Primary Use | Advantages | Disadvantages |

| LC-MS | Qualitative Analysis, Metabolite ID | High resolution, structural information | Moderate throughput |

| LC-MS/MS | Quantitative Analysis | High sensitivity and selectivity | Requires specialized equipment |

| Spectrophotometry | High-Throughput Screening | Simple, rapid, cost-effective | Lower selectivity |

| Fluorometry | High-Throughput Screening | High sensitivity and selectivity | May require derivatization |

Future Research Directions and Broader Academic Applications

Utilization of 2-(2-Chloropyridin-4-ylamino)ethanol as a Building Block in Heterocyclic Synthesis

The trifunctional nature of this compound makes it an ideal starting material for the construction of diverse heterocyclic systems. The presence of the 2-chloropyridine (B119429) moiety allows for nucleophilic aromatic substitution (SNAr) reactions, while the secondary amine and primary alcohol can participate in various cyclization reactions. wikipedia.orgresearchgate.net

Future research could focus on the following synthetic strategies: